Gnidicin
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Overview
Description
The compound Gnidicin is a complex organic molecule characterized by multiple hydroxyl groups, a phenyl group, and a prop-1-en-2-yl group. This compound is notable for its intricate hexacyclic structure, which includes several stereocenters, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions.
Functional Group Introduction: Addition of hydroxyl, phenyl, and prop-1-en-2-yl groups using reagents like phenylboronic acid and prop-1-en-2-yl bromide.
Oxidation and Reduction: Use of oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaBH4 (Sodium borohydride) to achieve the desired oxidation states.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications. large-scale synthesis would require optimization of reaction conditions to maximize yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substituents: Phenylboronic acid, prop-1-en-2-yl bromide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl-containing derivatives, while reduction of carbonyl groups would regenerate hydroxyl groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex cyclization reactions and stereochemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups may facilitate binding to active sites, while the hexacyclic structure provides stability and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S,5S,6R,7S,8R,10S,11S,12R,16S,17S,18R)-5,6,7-Trihydroxy-8-(hydroxymethyl)-16-isopropenyl-4,18-dimethyl-14-phenyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-17-yl benzoate
- (1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7,17-trihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E,5E)-nona-1,3,5-trienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl
Uniqueness
This compound is unique due to its specific combination of functional groups and its hexacyclic structure, which imparts distinct chemical and biological properties. Its multiple stereocenters add to its complexity and potential for diverse interactions in various applications.
Properties
Molecular Formula |
C36H36O10 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26+,28-,29+,30-,31-,32+,33-,34+,35+,36?/m1/s1 |
InChI Key |
OTTFLYUONKAFGT-OYSGWTEZSA-N |
SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Synonyms |
gnidicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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